molecular formula C19H28N4O4 B1426570 D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl- CAS No. 1033882-31-3

D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-

Cat. No. B1426570
M. Wt: 376.4 g/mol
InChI Key: BZUKJNKTPCZNPM-GJZGRUSLSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C19H28N4O4, and its molecular weight, 376.4 g/mol. Additional properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Subheading Understanding the Hydrolysis Rate of Peptide Bonds

The hydrolysis of N-(phenylacetyl)glycyl-d-valine, an acyclic penicillin G analogue, was studied across a range of pH values. The hydrolysis process for both the phenylacetyl)glycyl amide bond and glycyl-d-valine peptide bond was observed and quantified. This study provides insights into the pH-dependent behavior of peptide bond hydrolysis, contributing to our understanding of peptide stability and reaction kinetics in varying pH environments (Smith & Hansen, 1998).

Biogenesis of Actinomycin D

Subheading Enzymatic Activation of L-valine in Antibiotic Production

This research explores the role of L-valine in the production of actinomycin D, an antibiotic, by Streptomyces antibioticus. It discusses the enzyme responsible for the activation of L-valine, a crucial step in the incorporation of this amino acid into the antibiotic structure, highlighting the biosynthetic pathway and the enzymatic interactions involved in the formation of actinomycin D (Walker, Otani, & Perlman, 1972).

Molecular Evolution and Dipeptide Synthesis

Subheading Investigating Stereospecificity in Dipeptide Synthesis

This research provides insights into the stereospecificity of dipeptide syntheses, using various protected DL-amino acids and DL-valine as starting materials. The study reveals preferences in bond formations and contributes to our understanding of molecular evolution and peptide synthesis mechanisms, which are fundamental in biochemistry and pharmaceutical sciences (Kricheldorf, Au, & Mang, 2009).

Structural Analysis of Linear Peptides

Subheading Structural Insights into Glycyl-Glycyl-L-valine

The research focuses on the crystalline structure of the tripeptide glycyl-glycyl-L-valine. By analyzing the zwitterionic form, peptide plane orientations, and intramolecular interactions, this study contributes to the fundamental understanding of peptide structure, which is crucial for the development of peptide-based therapeutics and understanding protein folding mechanisms (Lalitha, Subramanian, & Bordner, 1986).

Safety And Hazards

According to the Safety Data Sheet, this compound has been classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKJNKTPCZNPM-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718009
Record name N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Valine, (2S)-2-cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-

CAS RN

1033882-31-3
Record name N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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